l-Menthyl lactate

Description

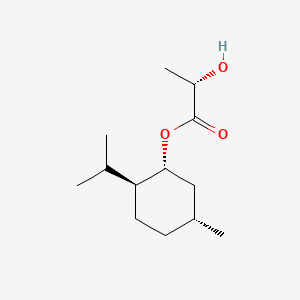

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-NOOOWODRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036338 | |

| Record name | Menthyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid or white crystalline solid with a weak chamomile or tobacco odour | |

| Record name | l-Menthyl l-lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/99/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

61597-98-6, 59259-38-0 | |

| Record name | l-Menthyl L-Lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL LACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BF9E65L7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

l-Menthyl Lactate: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl lactate (B86563), an ester of l-menthol (B7771125) and l-lactic acid, is a widely utilized compound in the pharmaceutical, cosmetic, and food industries.[1][2] Renowned for its characteristic cooling sensation, which is milder and longer-lasting than that of menthol (B31143), it serves as a key excipient and sensory agent.[2] Its favorable safety profile and low volatility make it a preferred alternative to menthol in a variety of topical and oral formulations. This technical guide provides an in-depth analysis of the chemical properties and structural attributes of l-menthyl lactate, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research, development, and quality control applications.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₄O₃ | [2][3] |

| Molecular Weight | 228.33 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Odor | Weak, minty, reminiscent of tobacco and chamomile | [1][3] |

| Melting Point | 40-47 °C | [5][6][7] |

| Boiling Point | 142 °C at 5 mmHg | [6][7] |

| Solubility | Slightly soluble in water; Soluble in ethanol, oils, and other organic solvents. | [2][3][6] |

| Optical Rotation, [α]²⁰/D | -81° (c=5 in ethanol) | [7] |

| CAS Number | 59259-38-0 | [1][5] |

Chemical Structure and Stereochemistry

This compound is formally named [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] (S)-2-hydroxypropanoate.[8] The molecule possesses four chiral centers, leading to the possibility of sixteen stereoisomers.[3] The specific stereochemistry, derived from the naturally occurring l-menthol and l-lactic acid, is critical to its distinct cooling properties.[3]

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound.

The stereochemistry of the menthone and lactate moieties is crucial for the molecule's biological activity. The specific arrangement of substituents on the cyclohexane (B81311) ring and the chiral center of the lactate group dictates the cooling sensation's intensity and duration.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of l-menthol with l-lactic acid. A representative experimental protocol is detailed below.

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charging Reactants: The flask is charged with l-menthol, l-lactic acid (typically in excess), and an appropriate solvent for azeotropic water removal, such as toluene.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

-

Esterification: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of l-menthol.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and then with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Characterization Protocols

Apparatus: Digital melting point apparatus.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Apparatus: Vacuum distillation setup.

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The system is evacuated to the desired pressure (e.g., 5 mmHg).

-

The sample is heated gradually.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

Apparatus: Test tubes, vortex mixer.

Procedure:

-

To a test tube containing a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol), a small, pre-weighed amount of this compound is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid has dissolved completely, further aliquots of this compound are added until saturation is reached. The solubility is then expressed qualitatively (e.g., slightly soluble) or quantitatively (e.g., in mg/mL).

Apparatus: Polarimeter.

Procedure:

-

A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., ethanol).

-

The polarimeter cell of a known path length (l) is filled with the solvent, and a blank reading is taken.

-

The cell is then rinsed and filled with the this compound solution.

-

The optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic and chromatographic techniques.

Caption: Analytical workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the carbon-hydrogen framework of the molecule, including the stereochemical arrangement of the substituents on the cyclohexane ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups present in this compound, notably the hydroxyl (-OH) and ester carbonyl (C=O) stretches.

-

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

-

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The tabulated data, coupled with the comprehensive experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is essential for the effective and safe application of this compound in its various industrial uses.

References

- 1. scribd.com [scribd.com]

- 2. Page loading... [wap.guidechem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. WO2007044146A1 - Menthyl lactate process - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. spectrabase.com [spectrabase.com]

- 8. EP2925716A1 - Composition of menthol and menthyl lactate, its preparation and its use as a cooling, flavouring and/or fragrance agent - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of l-Menthyl Lactate from l-Menthol and Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Menthyl lactate (B86563), an ester formed from the reaction of menthol (B31143) and lactic acid, is a widely utilized cooling agent in various industries, including cosmetics, food production, and pharmaceuticals.[1] It is favored for providing a prolonged and gentler cooling sensation compared to pure menthol, with better skin compatibility and less irritation.[1][2] This white crystalline powder is soluble in alcohol and only slightly soluble in water.[1] The synthesis of l-menthyl lactate, specifically the l-menthyl l-lactate (B1674914) stereoisomer, is of significant commercial interest. This guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and comparative data to aid researchers and professionals in the development and optimization of this compound production.

Core Synthesis Methodologies

The primary route for synthesizing this compound is the direct esterification of l-menthol (B7771125) and lactic acid. This process can be uncatalyzed or catalyzed by acids or enzymes. A key challenge in this synthesis is the formation of higher lactoyl esters, such as menthyl lactoyl lactate (MLL) and menthyl lactoyl lactoyl lactate (MLLL), which can reduce the yield of the desired menthyl lactate (ML).[3][4] A two-step process involving controlled hydrolysis of these higher esters has been developed to improve the overall yield.[3]

Acid-Catalyzed Direct Esterification

Direct esterification is a common method for producing this compound. The reaction involves heating a mixture of l-menthol and lactic acid, typically in the presence of an acid catalyst, and removing the water byproduct to drive the reaction to completion.[1]

Catalysts: A variety of acid catalysts can be employed, including:

-

Organic acids: p-toluenesulfonic acid and methanesulfonic acid.[3][5]

-

Solid acids: Acidic ion-exchange resins, acid clays, and silicotungstic acid supported on bentonite (B74815).[3][5]

The use of heterogeneous catalysts like supported silicotungstic acid offers advantages such as easier separation and higher catalytic activity.[5]

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 80 to 150°C under reduced pressure or with azeotropic removal of water using a solvent like heptane (B126788).[1][4] An excess of one reactant, usually menthol or lactic acid, can be used to maximize the conversion of the other.[1][4]

A general workflow for the synthesis of this compound is depicted below:

Caption: General workflow for this compound synthesis.

Two-Step Synthesis with Controlled Hydrolysis

To address the formation of higher lactoyl esters, a two-step process has been developed.[3]

-

Esterification: l-Menthol and lactic acid are reacted under conditions that produce a mixture of menthyl lactate and higher lactoyl esters.

-

Controlled Hydrolysis: The resulting mixture is then treated with an aqueous base under controlled conditions (pH < 14, temperature 5-70°C) to selectively hydrolyze the higher lactoyl esters back to menthyl lactate, while minimizing the hydrolysis of menthyl lactate to menthol and lactic acid.[3] This method has been shown to significantly increase the overall yield of menthyl lactate.[3][6]

The logical relationship of the two-step synthesis process is illustrated in the diagram below:

Caption: Two-step synthesis with controlled hydrolysis.

Enzymatic Esterification

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis. Lipases, such as those from Candida rugosa, can be used to catalyze the esterification of menthol and lactic acid.[7] This method can be performed in organic solvents or in a solvent-free system, where the reactants themselves form a deep eutectic solvent (DES).[8][9][10]

Enzymatic reactions are known for their high enantioselectivity, which is crucial for producing the desired stereoisomer of menthyl lactate.[7] The reaction conditions, such as temperature, water activity, and enzyme concentration, need to be carefully optimized to achieve high conversion rates.[7][9]

Data Presentation: Comparative Synthesis Data

The following tables summarize quantitative data from various synthesis methods described in the literature.

Table 1: Acid-Catalyzed Direct Esterification of l-Menthol and Lactic Acid

| Catalyst | Molar Ratio (Menthol:Lactic Acid) | Temperature (°C) | Reaction Time (h) | Solvent | Yield of ML (%) | Purity of ML (%) | Reference |

| H₂SO₄ | 1:1 | 119 (gradual increase) | 2 | Heptane | 91 (based on charged menthol) | 99.5 | [3] |

| NaHSO₄·H₂O | 1:2 | 93-123 | 17 | Heptane | 81 (based on charged menthol) | 99.4 | [3] |

| H₂SO₄ | 1:1.5 | 125 | 2 | Heptane | Not specified | Not specified | [4] |

| Silicotungstic acid on bentonite | 1:1.1 | 130 | 3 | Not specified | 83.97 | Not specified | [5] |

| H₂SO₄ | Not specified | Reflux | 2.5 | Toluene | 89.5 (based on added menthol) | 93.58 | [6] |

Table 2: Two-Step Synthesis with Controlled Hydrolysis

| Esterification Catalyst | Initial ML Content (%) | Hydrolysis Conditions | Final ML Content (%) | Overall Yield (%) | Reference |

| H₂SO₄ | 67.7 | 50% NaOH(aq), water, heptane | Not specified | 98 (based on reacted menthol) | [3] |

| Not specified | ~60 | Phosphate or borate (B1201080) buffer (pH 8-9), 0-20°C, >5h | 94.5 | 92.4 (based on added menthol) | [6] |

Table 3: Enzymatic Esterification of l-Menthol

| Enzyme | Co-substrate | Molar Ratio (Menthol:Co-substrate) | Temperature (°C) | Reaction Time (h) | System | Conversion/Yield (%) | Reference |

| Candida rugosa lipase (B570770) | Lauric Acid | 1:various | 45 | 24 | Deep Eutectic Solvent | 95 (conversion of lauric acid) | [9] |

| Candida rugosa lipase | Oleic Acid | 1:3 | 30 | 24 | Solvent-free, 30% water | 96 (esterification extent) | [7] |

| Candida rugosa lipase | Lauric Acid | Not specified | Not specified | 3 | Deep Eutectic Solvent | 44 (conversion of menthol) | [8] |

Detailed Experimental Protocols

Protocol for Acid-Catalyzed Esterification and Controlled Hydrolysis

This protocol is adapted from a patented process.[3]

Step 1: Esterification

-

Charge a reaction vessel equipped with a stirrer, thermometer, and a means for azeotropic water removal (e.g., Dean-Stark trap) with l-menthol (1000 g), L-(+)-lactic acid (1000 g), heptane (500 g), and concentrated sulfuric acid (6 g).

-

Heat the mixture to reflux. The temperature will gradually increase as water is removed.

-

Continue the reaction for approximately 2 hours, by which time the temperature should reach around 119°C and approximately 300 mL of aqueous phase will have been collected.

-

Cool the reaction mixture to ambient temperature. The resulting mixture will contain unreacted menthol, this compound (ML), and higher lactoyl esters (MLL and MLLL).

Step 2: Controlled Hydrolysis

-

Dilute the esterified product with water (4230 g) and heptane (960 g).

-

Add 50% aqueous sodium hydroxide (B78521) (809 g) dropwise over 30 minutes while maintaining the temperature.

-

Stir the mixture under conditions effective to convert the higher lactoyl esters to menthyl lactate while minimizing hydrolysis of menthyl lactate (e.g., pH < 14, 5-70°C).

-

After the hydrolysis is complete, separate the organic phase.

Step 3: Purification

-

Wash the organic phase with water and/or a basic solution to remove any remaining acid and base.

-

Strip the solvent (heptane) under reduced pressure.

-

Fractionally distill the residue under vacuum to isolate the purified this compound. A typical main fraction will distill at a temperature and pressure suitable for this compound, yielding a product with >99% purity.

Protocol for Esterification with a Heterogeneous Catalyst

This protocol is based on the use of silicotungstic acid supported on bentonite.[5]

-

Combine l-menthol and lactic acid in a molar ratio of 1:1.1 in a reaction flask.

-

Add the silicotungstic acid on bentonite catalyst (50 wt% loading, 1.25 g per mole of menthol).

-

Heat the reaction mixture to 130°C with stirring.

-

Maintain the reaction at this temperature for 3 hours.

-

After the reaction, cool the mixture and separate the solid catalyst by filtration.

-

The resulting crude product can be purified by distillation under reduced pressure to obtain this compound.

Protocol for Enzymatic Esterification in a Solvent-Free System

This protocol is based on the esterification of l-menthol with oleic acid using Candida rugosa lipase.[7]

-

Prepare a reaction mixture containing l-menthol and oleic acid in a 1:3 molar ratio.

-

Add water to the mixture to a final concentration of 30% (w/w).

-

Add Candida rugosa lipase (700 units per gram of the reaction mixture).

-

Incubate the mixture at 30°C with constant stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography).

-

The reaction should reach a high extent of esterification within 24 hours.

-

The product can be separated from the enzyme and unreacted substrates by centrifugation and subsequent purification steps like column chromatography or distillation.

Conclusion

The synthesis of this compound from l-menthol and lactic acid can be achieved through several effective methodologies. The choice of method will depend on factors such as desired yield and purity, cost considerations, and environmental impact. The two-step process involving controlled hydrolysis offers a route to exceptionally high yields by converting byproducts into the desired product.[3] Enzymatic synthesis provides a green and highly selective alternative, particularly for applications requiring high stereochemical purity.[7] This guide provides the foundational knowledge and detailed protocols to assist researchers and professionals in selecting and optimizing the synthesis of this compound for their specific needs.

References

- 1. Buy Bulk – Menthyl Lactate | Wholesale Supplier [sinofoodsupply.com]

- 2. Is Menthyl Lactate The Same As Menthol? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 3. US7173146B1 - Menthyl lactate process - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of l-Menthyl lactate on TRPM8 receptors

An In-Depth Technical Guide on the Mechanism of Action of L-Menthyl Lactate (B86563) on TRPM8 Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary molecular transducer of cold somatosensation in humans.[1][2] Expressed predominantly in a subpopulation of primary afferent sensory neurons, TRPM8 is activated by innocuous cold temperatures (below ~28°C), voltage, and chemical agonists that evoke a cooling sensation.[1][3] Among these chemical agonists is L-Menthyl lactate, a derivative of menthol (B31143) widely used in cosmetics, oral care, and confectionery for its distinct cooling properties.[4]

Compared to its parent compound, (-)-menthol, this compound provides a milder, more prolonged cooling effect with lower irritation and a fainter odor, making it a versatile alternative in various formulations.[4] This guide provides a detailed examination of the mechanism through which this compound activates TRPM8 receptors, presenting quantitative data, experimental methodologies, and key signaling pathways involved in its action.

Core Mechanism of Action

This compound functions as a direct agonist of the TRPM8 ion channel. The binding of this compound to the channel induces a conformational change, leading to the opening of its non-selective cation pore. This allows the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[1] The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This signal is then propagated along the sensory nerve fibers to the central nervous system, where it is interpreted as a sensation of cold.[1]

The activation of TRPM8 is critically dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which acts as a key co-factor.[5][6] Depletion of PIP2 can lead to the desensitization of the channel, highlighting its essential role in the gating mechanism.[6]

Signaling Pathway

The activation of TRPM8 by an agonist like this compound initiates a direct signaling cascade. The binding event is the primary trigger for channel gating. While the core mechanism is direct activation, the TRPM8 channel's activity can be modulated by various intracellular signaling pathways, often initiated by G-protein coupled receptors (GPCRs), which can lead to PIP2 depletion or channel phosphorylation, thereby inhibiting or sensitizing the channel's response to agonists.[5][7]

Quantitative Data: Agonist Potency

The potency of TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. This compound demonstrates a potency comparable to that of (-)-menthol.

| Agonist | EC₅₀ Value | Expression System / Cell Type | Reference |

| (-)-Menthyl lactate | 163 µM | Oocyte expression system | [3] |

| (-)-Menthol | 193 µM | Oocyte expression system | [3] |

| (-)-Menthol | 81 ± 17 µM | Human TRPM8 in HEK293 cells | [8] |

| (-)-Menthol | 101 ± 13 µM | Mouse TRPM8 in CHO cells | [9] |

| (-)-Menthol | 286 µM | Melanoma cells | [3] |

| Icilin | 125 ± 30 nM | Mouse TRPM8 in CHO cells | [9] |

| WS-12 | 193 nM | HEK cells | [3] |

Experimental Protocols

The mechanism of action and potency of TRPM8 agonists like this compound are primarily investigated using two key techniques: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium ([Ca²⁺]i) that occurs upon TRPM8 channel activation.

Methodology:

-

Cell Culture and Preparation: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with a plasmid containing the cDNA for the TRPM8 channel.[9][10] The cells are cultured on plates suitable for fluorescence microscopy.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for approximately 30-45 minutes.[10][11] These dyes are cell-permeant and become fluorescent upon binding to free Ca²⁺ in the cytosol.

-

Baseline Measurement: The cells are placed on a microscope stage, and a baseline fluorescence level is recorded before the application of any stimulus.[10]

-

Agonist Application: A solution containing a known concentration of this compound is perfused over the cells.

-

Data Acquisition: Changes in fluorescence intensity are recorded over time using a fluorescence microscope connected to a camera and imaging software. An increase in fluorescence corresponds to an increase in [Ca²⁺]i, indicating TRPM8 channel activation.[10] Concentration-response curves can be generated by applying various concentrations of the agonist to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPM8 channels across the entire cell membrane, offering high-resolution data on channel gating properties.

Methodology:

-

Cell Preparation: TRPM8-expressing cells are plated on coverslips. Transfected cells can be identified using a co-transfected fluorescent marker.[10]

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is positioned over a target cell.

-

Seal Formation and Whole-Cell Access: The micropipette is lowered onto the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal." A brief pulse of suction is then used to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).[10]

-

Voltage Clamp and Recording: The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).[11] The current required to hold the voltage constant is measured.

-

Agonist Application and Data Acquisition: this compound is applied to the cell via the perfusion system. The opening of TRPM8 channels results in an inward flow of cations, which is recorded as an inward current.[12] By applying voltage steps or ramps, the current-voltage (I-V) relationship can be determined, providing insights into the channel's biophysical properties in the presence of the agonist.

References

- 1. TRPM8 - Wikipedia [en.wikipedia.org]

- 2. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

An In-depth Technical Guide to l-Menthyl lactate: Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of l-Menthyl lactate (B86563), a widely used cooling agent and sensory excipient. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and elaborates on its primary mechanism of action through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology, cosmetic science, and drug development.

Physicochemical Properties of l-Menthyl lactate

This compound is the ester formed from the reaction of l-menthol (B7771125) and l-lactic acid. It is valued for its gentle, long-lasting cooling effect, which is perceived as less harsh than that of menthol. Its subtle minty aroma and low taste profile make it a versatile ingredient in a variety of applications.[1]

| Property | Value | References |

| Molecular Formula | C₁₃H₂₄O₃ | [2] |

| Molecular Weight | 228.33 g/mol | [2] |

| CAS Number | 61597-98-6 (for l-Menthyl l-lactate) | [2] |

| Appearance | White crystalline powder | [1] |

| Odor | Faint, minty, cool | [1] |

| Solubility | Slightly soluble in water; soluble in alcohols and oils | [1] |

| Melting Point | 42-47 °C | |

| Boiling Point | 142 °C at 5 mmHg |

Synthesis of this compound

This compound is synthesized via the esterification of l-menthol with l-lactic acid. The following diagram and protocol describe a common laboratory-scale synthesis.

Experimental Protocol for Synthesis

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[2][3]

Materials:

-

l-menthol (15.6 g)

-

90% l-lactic acid (23.5 g)

-

Concentrated sulfuric acid (0.1 g)

-

Toluene (50 g)

-

Saturated calcium sulfate solution (200 g)

-

Anhydrous sodium sulfate or magnesium sulfate

-

250 ml three-necked flask equipped with a thermometer and a water separator

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Apparatus for filtration and distillation under reduced pressure

Procedure:

-

Reaction Setup: In the 250 ml three-necked flask, combine 15.6 g of l-menthol, 23.5 g of 90% l-lactic acid, 0.1 g of concentrated sulfuric acid, and 50 g of toluene.

-

Esterification: Heat the mixture to reflux using a heating mantle and stir continuously for 2.5 hours. Water produced during the reaction can be collected in the water separator.

-

Work-up:

-

After the reflux period, cool the reaction mixture to 10°C in an ice bath.

-

Pour the cooled mixture directly into 200 g of a saturated calcium sulfate solution and stir vigorously for 6 hours. This step helps to hydrolyze any lactoyl ester byproducts.[4]

-

Filter the mixture and transfer the filtrate to a separatory funnel. Allow the layers to separate and collect the upper organic (toluene) layer.

-

-

Purification:

-

Dry the collected organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

Further purify the crude product by distillation under reduced pressure to obtain pure this compound.

-

Mechanism of Action: TRPM8 Activation

The primary mechanism by which this compound exerts its cooling effect is through the activation of the TRPM8 ion channel. TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is the principal detector of cold temperatures and cooling agents like menthol.[5][6][7]

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by an agonist such as this compound initiates a signaling cascade that leads to the sensation of cold.

Upon binding of this compound to the TRPM8 receptor, the channel undergoes a conformational change, leading to its opening.[7] This allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[7] The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This nerve impulse is then transmitted to the central nervous system, where it is interpreted as a sensation of cold.[7]

Downstream of the initial calcium influx, other signaling pathways can be activated, including the activation of Phospholipase C (PLC) and the Extracellular signal-regulated kinases (ERK1/2), which can ultimately lead to changes in gene expression through transcription factors like AP-1.[3][8]

Quantitative Activity at TRPM8

The potency of this compound as a TRPM8 agonist has been quantified in various in vitro systems.

| Assay System | Parameter | Value | References |

| Oocyte Expression System | EC₅₀ | 163 µM | [1][5] |

| HEK293 cells (Calcium Imaging) | EC₅₀ | ~81-107 µM (Menthol for comparison) | [9] |

The EC₅₀ value for this compound is comparable to that of menthol, indicating a similar potency in activating the TRPM8 channel.[1][5]

Experimental Protocols for Characterizing TRPM8 Activity

The following are detailed methodologies for key experiments used to assess the activity of compounds like this compound on the TRPM8 channel.

Calcium Imaging Assay

This high-throughput method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPM8 channel activation.

Materials and Equipment:

-

HEK293 or CHO cells stably expressing the human TRPM8 channel.

-

96-well black-walled, clear-bottom cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

-

Cell Culture: Plate the TRPM8-expressing cells onto the 96-well plates and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye in the physiological salt solution.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate for 30-60 minutes at 37°C to allow the cells to take up the dye.

-

Gently wash the cells with the physiological salt solution to remove any excess extracellular dye.

-

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in the physiological salt solution to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (e.g., 0.1% DMSO).

-

Measurement:

-

Use a fluorescence plate reader or microscope to record a baseline fluorescence signal for a short period before adding the compound.

-

Add the this compound solutions (and vehicle control) to the respective wells.

-

Immediately begin recording the fluorescence signal continuously for several minutes to capture the full calcium influx event.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over the baseline (ΔF/F₀).

-

Plot the peak response against the concentration of this compound to generate a dose-response curve.

-

Fit the curve using a suitable pharmacological model (e.g., four-parameter logistic equation) to determine the EC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPM8 channels in the membrane of a single cell, offering high-resolution data on channel gating and pharmacology.

Materials and Equipment:

-

TRPM8-expressing cells (e.g., HEK293, CHO) cultured on glass coverslips.

-

Patch-clamp amplifier and data acquisition system.

-

Inverted microscope.

-

Micromanipulator.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Pipette puller and microforge.

-

Extracellular (bath) and intracellular (pipette) recording solutions.

-

Perfusion system for compound application.

Procedure:

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place a coverslip with adherent TRPM8-expressing cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Seal Formation:

-

Using the micromanipulator, carefully approach a single cell with the glass micropipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a series of voltage steps or ramps to elicit currents.

-

Record baseline currents before applying the test compound.

-

Using the perfusion system, apply this compound at various concentrations to the cell.

-

Record the changes in inward and outward currents in response to the voltage protocols in the presence of the compound.

-

-

Data Analysis:

-

Measure the amplitude of the this compound-evoked currents at each concentration.

-

Construct a dose-response curve by plotting the current amplitude against the compound concentration.

-

Calculate the EC₅₀ value from the dose-response curve.

-

Analyze the current-voltage (I-V) relationship to characterize the biophysical properties of the channel activation.

-

References

- 1. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. What are TRPM8 agonists and how do they work? [synapse.patsnap.com]

- 7. TRPM8 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of l-Menthyl Lactate and Their Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of l-menthyl lactate (B86563), focusing on their activity, particularly as cooling agents. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area.

Introduction to l-Menthyl Lactate and its Stereoisomers

This compound is the ester formed from the reaction of l-menthol (B7771125) and lactic acid. Due to the presence of four chiral centers in its structure, this compound can exist as 16 distinct stereoisomers.[1][2] The most commonly utilized stereoisomer is l-menthyl l-lactate (B1674914), which is known for its mild and prolonged cooling sensation compared to the more intense and immediate effect of menthol (B31143).[3][4][5] While the term "menthyl lactate" is often used generically, it is crucial for researchers to consider the specific stereochemistry, as it significantly influences the compound's biological activity.

Activity of this compound Stereoisomers

The cooling sensation elicited by this compound and its parent compound, menthol, is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals.[8][9] The stereochemical configuration of a molecule is a critical determinant of its ability to effectively bind to and activate the TRPM8 receptor.

Quantitative Data on TRPM8 Activation

While direct comparative data for all stereoisomers of this compound is limited, studies on the stereoisomers of menthol provide strong evidence for the importance of stereochemistry in TRPM8 activation. Furthermore, a key data point for the activity of (-)-menthyl lactate has been reported.

| Compound | Target | Assay Type | Parameter | Value |

| (-)-Menthyl lactate | Oocyte Expression System | Electrophysiology | EC50 | 163 µM[9] |

Table 1: Quantitative data on the TRPM8 activation by (-)-Menthyl lactate.

The data available for menthol stereoisomers further underscores the principle of stereospecificity in TRPM8 activation.

| Stereoisomer | EC50 (µM) at +80 mV | K_d_ (µM) at +80 mV | L at +80 mV | EC50 (µM) at -80 mV | K_d_ (µM) at -80 mV | L at -80 mV |

| (-)-menthol | 62.64 ± 1.2 | 165.71 ± 2.8 | 1.66 ± 0.05 | 129.58 ± 12.3 | 179.31 ± 17.0 | 2.60 ± 0.01 |

| (+)-menthol | 166.41 ± 14.1 | 425.83 ± 36.1 | 1.55 ± 0.01 | 473.50 ± 62.4 | 599.37 ± 79.0 | 1.26 ± 0.01 |

| (+)-isomenthol | 215.17 ± 15.2 | 572.29 ± 40.4 | 1.60 ± 0.01 | 1146.00 ± 117.0 | - | - |

| (+)-neomenthol | 206.22 ± 11.4 | 557.73 ± 30.8 | 1.65 ± 0.01 | - | - | - |

| (+)-neoisomenthol | 209.73 ± 13.9 | 557.73 ± 36.9 | 1.59 ± 0.01 | - | - | - |

Table 2: TRPM8 Activation Parameters for Menthol Stereoisomers. Data sourced from whole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells.[10]

Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 channel by a cooling agent like this compound initiates a cascade of intracellular events, leading to the perception of a cold sensation. The primary event is the influx of cations, predominantly Ca2+, into the cell.[9] This increase in intracellular calcium acts as a second messenger, triggering downstream signaling pathways.

Experimental Protocols

Synthesis and Separation of this compound Stereoisomers

A general procedure for the synthesis of this compound involves the esterification of menthol with lactic acid. To obtain specific stereoisomers, stereochemically pure starting materials must be used (e.g., l-menthol and l-lactic acid to produce l-menthyl l-lactate).

Protocol for Synthesis of l-Menthyl l-Lactate:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine l-menthol and l-lactic acid in a suitable solvent such as toluene. A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.

-

Esterification: The reaction mixture is heated to reflux. Water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or crystallization to yield pure l-menthyl l-lactate.

Separation of diastereomers, if a racemic mixture of lactic acid is used, can be achieved through chromatographic techniques such as column chromatography or by fractional crystallization.

In-Vitro Assay for TRPM8 Activation: Calcium Imaging

Calcium imaging is a widely used method to assess the activation of ion channels like TRPM8 in a high-throughput manner.

Protocol for Calcium Imaging Assay:

-

Cell Culture: HEK293 cells stably expressing the human TRPM8 channel are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., HBSS) for approximately one hour at 37°C.

-

Compound Addition: After washing to remove excess dye, the plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of the test compounds (different stereoisomers of this compound at various concentrations).

-

Data Acquisition: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

-

Data Analysis: The fluorescence data is analyzed to determine dose-response curves and calculate parameters such as EC50 values for each stereoisomer.

Sensory Evaluation of Cooling Activity

Sensory analysis using a trained panel is the gold standard for evaluating the cooling properties of compounds as perceived by humans.

Protocol for Sensory Panel Evaluation:

-

Panelist Selection and Training: A panel of 15-20 individuals is selected based on their sensory acuity and trained to identify and rate the intensity and duration of cooling sensations.

-

Sample Preparation: The this compound stereoisomers are dissolved in a suitable, odorless, and tasteless solvent (e.g., propylene (B89431) glycol or a neutral oil) at various concentrations. The solutions are incorporated into a base product (e.g., a simple lotion or an aqueous solution).

-

Test Procedure: A double-blind, randomized, and placebo-controlled study design is employed. Panelists apply a standardized amount of the test product to a specific area of the skin (e.g., the inner forearm).

-

Evaluation: Panelists rate the perceived cooling intensity at predefined time intervals (e.g., immediately after application, and at 2, 5, 10, 20, and 30 minutes) using a labeled magnitude scale (LMS) or a visual analog scale (VAS). They also record the total duration of the cooling sensation.

-

Data Analysis: The sensory data is statistically analyzed to compare the cooling profiles (onset, intensity, and duration) of the different stereoisomers.

Conclusion and Future Directions

The stereochemistry of this compound plays a pivotal role in its cooling activity, which is primarily mediated by the TRPM8 channel. While l-menthyl l-lactate is the most studied isomer, there is a clear need for further research to characterize the full spectrum of activity across all 16 stereoisomers. The experimental protocols outlined in this guide provide a framework for such investigations. A comprehensive understanding of the structure-activity relationship of this compound stereoisomers will enable the rational design of novel cooling agents with tailored sensory profiles for applications in the pharmaceutical, cosmetic, and food industries. Future research should focus on the systematic synthesis and biological evaluation of all stereoisomers to create a complete activity map.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Is Menthyl Lactate The Same As Menthol? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 5. WO2007115593A1 - Composition of menthyl lactate and a mixture of menthol isomers - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. L-Menthyl-L-lactate [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. siemenslab.de [siemenslab.de]

- 10. The cool things to know about TRPM8! - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Presence of l-Menthyl Lactate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of l-Menthyl lactate (B86563) in essential oils, with a focus on its formation, quantification, and physiological effects. The information is tailored for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Introduction to l-Menthyl Lactate

This compound is an ester of l-menthol (B7771125) and l-lactic acid, recognized for its mild and long-lasting cooling sensation, which is more subtle and often preferred over the sharp, intense cooling effect of menthol.[1] While it has been widely synthesized for use in cosmetics, food, and pharmaceutical products, its natural occurrence is a subject of significant interest.

Natural Occurrence and Formation

Contrary to some beliefs that it is purely a synthetic compound, this compound has been identified as a naturally occurring constituent in the essential oil of Mentha arvensis, commonly known as cornmint or wild mint, particularly in dementholized cornmint oil from India.[1][2] Its presence in this specific essential oil is attributed to post-harvest agricultural practices.

The proposed mechanism for the natural formation of this compound involves the microbial fermentation of lactic acid on the harvested cornmint herb during periods of prolonged storage in a damp environment. This microbially-produced l-lactic acid then undergoes esterification with the naturally abundant l-menthol present in the plant material during the steam distillation process used to extract the essential oil. Interestingly, studies have shown that this compound is not typically found in peppermint (Mentha piperita) oils from the United States, where different agricultural and processing practices are employed.[2]

Proposed Natural Formation Pathway of this compound

Quantitative Data

The concentration of naturally occurring this compound in dementholized cornmint oil from India has been reported to range from 1 to 15 mg/kg.[2]

| Essential Oil Source | Compound | Concentration Range (mg/kg) | Reference |

| Dementholized Mentha arvensis (Cornmint) Oil from India | This compound | 1 - 15 | [2] |

| Mentha piperita (Peppermint) Oil from the USA | This compound | Not Detected | [2] |

Experimental Protocols

The identification and quantification of this compound in essential oils are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol based on established analytical methodologies for essential oil components.

Sample Preparation and Extraction

-

Essential Oil Extraction: The essential oil from Mentha arvensis is obtained through hydrodistillation of the plant material using a Clevenger-type apparatus.

-

Sample Preparation for GC-MS Analysis:

-

Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.

-

Add a known concentration of an internal standard, such as deuterium-labelled this compound or another suitable non-native compound, to correct for variations in injection volume and instrument response.

-

Dilute the sample with an appropriate solvent (e.g., hexane (B92381) or ethanol) to a final volume of 10 mL.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the components of the essential oil.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50-60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 3-5°C/min to 230-250°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Injector and Detector Temperature: 250°C.

-

Injection Mode: Splitless or split injection.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Quantification: The concentration of this compound is determined by creating a calibration curve using the peak area ratios of the analyte to the internal standard at different concentrations.

Experimental Workflow for Analysis of this compound

Physiological Effect: Cooling Sensation and Signaling Pathway

The cooling sensation produced by this compound is a result of its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that acts as a cold sensor in the skin and mucous membranes.

Activation of the TRPM8 Receptor

This compound acts as an agonist for the TRPM8 receptor.[3] Binding of this compound to the receptor induces a conformational change, leading to the opening of the ion channel. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the sensory neuron. The influx of these ions depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

Studies have shown that this compound activates the TRPM8 channel with an EC50 of 163 µM in an oocyte expression system.[3]

Signaling Pathway of this compound-Induced Cooling

Conclusion

The natural occurrence of this compound in dementholized cornmint oil is a fascinating example of how agricultural and processing techniques can influence the chemical composition of essential oils. For researchers and professionals in drug development, understanding the formation, analytical methods, and physiological effects of this compound is crucial for quality control, product development, and exploring its potential therapeutic applications. The mild, long-lasting cooling effect mediated by TRPM8 activation makes this compound a valuable molecule with diverse applications.

References

l-Menthyl lactate as a physiological cooling agent

An In-depth Technical Guide to l-Menthyl Lactate (B86563) as a Physiological Cooling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Menthyl lactate, an ester of l-menthol (B7771125) and l-lactic acid, is a widely utilized physiological cooling agent in the cosmetic, pharmaceutical, and food industries.[1][2][3] Unlike its precursor, menthol (B31143), it provides a milder, more prolonged cooling sensation with significantly less odor and irritation, making it suitable for sensitive skin applications.[2][3][4][5] The cooling effect is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's principal cold sensor. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, quantitative efficacy, relevant experimental protocols, and safety profile to support its application in research and product development.

Introduction

The demand for sensory ingredients that can impart a cooling sensation without the harsh side effects of traditional agents like menthol has led to the prominence of compounds such as this compound.[6] Synthesized from natural starting materials, l-menthol and l-lactic acid, it is often considered a natural or nature-identical product.[6] Its primary function is to activate sensory pathways that induce a feeling of coldness, a process initiated at the molecular level by interaction with specific thermoreceptors in the skin and mucous membranes.[4] This document serves as a technical resource, consolidating key data and methodologies for professionals engaged in the research and development of products containing this cooling agent.

Physicochemical Properties

This compound is a white crystalline solid or a fused material with a faint, minty odor.[1][6][7][8] Its stereochemistry, particularly the isomer derived from l-menthol, is crucial for its potent physiological cooling effects.[9]

| Property | Value | Citations |

| Chemical Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate | [1][9] |

| CAS Number | 59259-38-0, 61597-98-6 | [1][2][3][10] |

| Molecular Formula | C₁₃H₂₄O₃ | [2][9][10] |

| Molecular Weight | 228.33 g/mol | [2][3][9][11] |

| Appearance | White crystalline powder or fused solid | [1][3][7] |

| Odor/Taste | Faint minty odor; almost tasteless with a persistent cooling effect | [3][6][8] |

| Melting Point | 40°C - 47.66°C | [1][2][9][10] |

| Boiling Point | ~142°C @ 5 mmHg; ~304°C @ 760 mmHg | [2][10] |

| Solubility | Soluble in ethanol, oils, and glycols. Slightly soluble to soluble in water. | [1][2][3][7][12][13] |

| Stability | Stable in a pH range of 4-8 | [6][7] |

Mechanism of Action: TRPM8 Activation

The primary mechanism by which this compound induces a cooling sensation is through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[14][15] TRPM8 is a non-selective cation channel expressed in a subset of sensory neurons and is the principal detector of environmental cold temperatures in the somatosensory system.[16][17][18][19]

Activation of the TRPM8 channel by an agonist like this compound or by cold temperatures (>8°C and <28°C) allows the influx of Na⁺ and Ca²⁺ ions.[14][19] This influx leads to membrane depolarization and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the conscious perception of cold.[19] The activation process is complex, involving voltage sensing and modulation by membrane components like phosphatidylinositol 4,5-bisphosphate (PIP₂).[14][17][18] Downstream signaling involves G-proteins and can ultimately lead to changes in gene expression.[16][17]

TRPM8 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the TRPM8 receptor.

Caption: TRPM8 signaling pathway initiated by this compound.

Quantitative Analysis of Cooling Effect

This compound is characterized as a milder but more persistent cooling agent compared to l-menthol.[2][20] Quantitative studies, often performed using in vitro receptor activation assays or in vivo sensory panels, provide the data to substantiate these claims. One key metric is the EC₅₀ value, which represents the concentration of a compound that provokes a response halfway between the baseline and maximum response.

| Parameter | This compound | l-Menthol | Notes | Citations |

| TRPM8 Activation (EC₅₀) | 163 µM | 193 µM | Measured in an oocyte expression system. A lower value indicates higher potency. | [14] |

| Cooling Sensation Profile | Mild, long-lasting | Strong, sharp | Menthyl lactate provides a pleasant freshness without the harshness or burning sensation sometimes associated with menthol. | [6][20] |

| Odor Profile | Faint, slightly minty | Strong, minty | The low odor profile allows for easier formulation in fragranced products. | [3][6][8] |

| Irritation Potential | Low | Higher | Generally considered less irritating and better tolerated on skin and mucous membranes. | [4][5] |

Experimental Protocols

Evaluating the efficacy of a physiological cooling agent requires both in vitro and in vivo methodologies.

In Vitro TRPM8 Activation Assay (Calcium Imaging)

This protocol describes a common method to quantify the activation of TRPM8 channels by a test compound using a cell line stably expressing the receptor and a calcium-sensitive fluorescent dye.

Objective: To determine the dose-response relationship and EC₅₀ value of this compound for TRPM8 activation.

Materials:

-

HEK-293 or CHO cells stably transfected with human TRPM8.[21]

-

Cell culture medium (e.g., MEM α) with supplements.[21]

-

Fura-2 AM or similar calcium-sensitive dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

This compound stock solution (in DMSO or ethanol).

-

Positive control (e.g., l-Menthol, Icilin).

-

Fluorescence plate reader or microscope with imaging capabilities.

Methodology Workflow:

Caption: Workflow for an in vitro TRPM8 calcium imaging assay.

Sensory Evaluation of Cooling Intensity

This protocol outlines a standardized method for assessing the perceived cooling intensity and duration of topically applied this compound using a trained human sensory panel.

Objective: To quantify and compare the sensory characteristics (intensity, onset, duration) of this compound formulations.

Materials:

-

Trained sensory panel (15-30 screened and trained assessors).[22]

-

Test formulation containing this compound (e.g., 0.1-3.0% in a lotion base).[5][7]

-

Control/placebo formulation (base without cooling agent).

-

Reference formulation (e.g., containing l-menthol).

-

Standardized application tools (e.g., cotton swabs, defined volume applicators).

-

Data collection software or paper ballots with a labeled magnitude scale (e.g., 15-cm line scale).[23]

-

Controlled environment sensory booths (temperature, humidity, and lighting controlled).[24]

Methodology Workflow:

Caption: Workflow for a human sensory panel evaluation.

Formulation and Application Considerations

This compound is valued for its versatility in formulations.

-

Solubility: It is soluble in oils, alcohols, and glycols, which allows for incorporation into a wide range of product types, from emulsions (creams, lotions) to hydroalcoholic solutions (sprays, tonics).[2][5][7]

-

Incorporation: For emulsions, it is recommended to add this compound to the oil phase or during the cooling phase of the formulation process, typically around 40°C.[5] It can be pre-dissolved in fragrance oils or other oils to ensure uniform distribution.[5]

-

Dosage: Recommended use levels in cosmetic products typically range from 0.1% to 3.0%.[5][7]

-

Applications: It is widely used in skincare, oral care, and confectionary products, including after-sun lotions, shaving creams, shampoos, deodorants, toothpaste, mouthwash, and chewing gum.[1][2][4][25]

Safety and Toxicology

This compound has been evaluated for safety and is generally considered safe for use in cosmetic and personal care products.[1] The Research Institute for Fragrance Materials (RIFM) Expert Panel has concluded that the material is safe under the assessed conditions of use.[1][26]

| Endpoint | Result / Finding | Citations |

| Genotoxicity | Not genotoxic. | [1] |

| Skin Sensitization | Does not have skin sensitization potential. | [1] |

| Acute Dermal Toxicity | LD₅₀ > 10,000 mg/kg (Rabbit). | [27] |

| Irritation | Considered a mild variation of menthol with lower irritation potential.[1] May cause mild skin or eye irritation in high concentrations or prolonged contact. | [27][28] |

| Metabolism | In vitro studies show it undergoes ester hydrolysis to its metabolites, l-menthol and lactic acid.[29] | [29] |

| EWG Score | Rated 1 on the Environmental Working Group's Skin Deep® scale, indicating low hazard. | [1] |

Conclusion

This compound stands out as a high-performance physiological cooling agent with a favorable safety and sensory profile. Its mechanism of action via the TRPM8 receptor is well-understood, and its cooling efficacy has been quantified relative to other agents. The compound's properties—mild and long-lasting cooling, low odor, and good skin compatibility—make it an excellent alternative to menthol for researchers and developers creating a wide array of consumer and pharmaceutical products. The methodologies detailed in this guide provide a framework for the continued investigation and application of this compound in sensory science and product formulation.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound (61597-98-6) | Bulk Supplier In India [chemicalbull.com]

- 3. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 4. Mentyl lactate - Cosmacon [cosmacon.de]

- 5. Menthyl Lactate [alexmo-cosmetics.de]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. flychem.com [flychem.com]

- 8. (-)-Menthyl lactate | 59259-38-0 [chemicalbook.com]

- 9. Menthyl lactate (59259-38-0) for sale [vulcanchem.com]

- 10. This compound | CAS#:61597-98-6 | Chemsrc [chemsrc.com]

- 11. L-乳酸薄荷酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 12. ulprospector.com [ulprospector.com]

- 13. menthyl lactate, 17162-29-7 [thegoodscentscompany.com]

- 14. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. TRPM8 - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. The Science of Sensory Evaluation [centreforsensorystudies.org]

- 25. US6897195B2 - Composition of menthol and menthyl lactate, its preparation method and its applications as a cooling agent - Google Patents [patents.google.com]

- 26. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 59259-38-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. vigon.com [vigon.com]

- 28. synerzine.com [synerzine.com]

- 29. Utilizing metabolism-based structure-activity relationships and biokinetic modeling for toxicological evaluation: A case study on L-menthyl D-Lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sensory Perception of l-Menthyl Lactate's Cooling Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory perception of l-Menthyl lactate (B86563), a widely utilized cooling agent in cosmetics, oral care, and pharmaceutical products. The document elucidates its mechanism of action, presents available quantitative sensory data, and details experimental protocols for its evaluation.

Executive Summary

l-Menthyl lactate is a synthetic cooling agent, an ester of l-menthol (B7771125) and l-lactic acid, valued for its distinct sensory profile. Unlike the sharp, intense cooling of menthol (B31143), this compound offers a milder, more gradual, and significantly longer-lasting cooling sensation.[1][2][3] Its low volatility and faint, non-intrusive odor make it a versatile ingredient in a wide array of formulations, particularly those designed for sensitive skin or where a strong minty aroma is undesirable.[1][4] The cooling effect is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's principal cold sensor.[2][5] This guide synthesizes the current understanding of this compound's sensory properties and the methodologies to quantify them.

Sensory Profile and Mechanism of Action

Qualitative Sensory Characteristics

The sensory experience of this compound is consistently reported as being markedly different from that of menthol. Key qualitative descriptors include:

-

Cooling Intensity: A gentle and mild cooling sensation, lacking the initial harsh "bite" of menthol.[3][6]

-

Temporal Profile: A gradual onset of cooling that is sustained over a prolonged period.[2][4][7]

-

Aroma and Flavor: A faint, slightly minty, and sweetish odor and a near-tasteless profile, which prevents the masking of other desired fragrances or flavors in a formulation.[1][8][9]

-

Skin Feel: A pleasant, refreshing sensation with a significantly lower potential for causing irritation, burning, or stinging compared to menthol, making it suitable for sensitive skin applications.[1][4][10]

Mechanism of Action: TRPM8 Activation

The physiological cooling sensation induced by this compound is primarily attributed to its interaction with the TRPM8 ion channel.[2][5] TRPM8 is a non-selective cation channel predominantly expressed in the sensory nerve endings of the skin and mucous membranes.[11] It is activated by cold temperatures (below ~28°C) and by chemical agonists.

The binding of this compound to the TRPM8 receptor is thought to induce a conformational change in the channel, leading to its opening. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of these ions depolarizes the cell membrane, generating an action potential that travels along the sensory nerve to the brain, where it is interpreted as a cooling sensation.[12][13] The esterification of menthol with lactic acid to form this compound is believed to modulate its interaction with the TRPM8 receptor, resulting in a more controlled and sustained channel activation compared to menthol.[2][5]

Quantitative Sensory and In-Vitro Data

While extensive quantitative data from human psychophysical studies on this compound is not widely available in the public domain, the following tables summarize key findings from existing literature and provide a basis for comparison.

Table 1: In-Vitro TRPM8 Activation

| Compound | Assay System | EC₅₀ (µM) | Reference |

| This compound | Oocyte Expression System | 163 | |

| l-Menthol | Oocyte Expression System | 193 | |

| l-Menthol | Whole-cell Patch Clamp | 62.64 ± 1.2 | [14] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Exemplar Sensory Panel Data for a Cooling Composition

| Formulation | Mean Overall Cooling Sensation (1-5 scale)* |

| 0.3% l-Menthyl l-lactate (B1674914) in face lotion | 2.8 |

| 0.3% Mix D** in face lotion | 3.5 |